molecular formula C7H13Cl2NO2 B15342445 Butyl bis(chloromethyl)carbamate CAS No. 29672-00-2

Butyl bis(chloromethyl)carbamate

Cat. No.: B15342445
CAS No.: 29672-00-2
M. Wt: 214.09 g/mol
InChI Key: SGGDXVVDVKMMSO-UHFFFAOYSA-N
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Description

Butyl bis(chloromethyl)carbamate is an organic compound with the molecular formula C7H13Cl2NO2. It is a type of carbamate, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl bis(chloromethyl)carbamate typically involves the reaction of butyl carbamate with chloromethylating agents. One common method is the reaction of butyl carbamate with formaldehyde and hydrochloric acid, which results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and precise control of temperature and pH .

Chemical Reactions Analysis

Types of Reactions: Butyl bis(chloromethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of butyl bis(chloromethyl)carbamate involves the formation of covalent bonds with target molecules. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition is often irreversible, leading to prolonged effects . The molecular targets include cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system .

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • tert-Butyl carbamate

Comparison: Butyl bis(chloromethyl)carbamate is unique due to its bis(chloromethyl) functional groups, which provide additional reactivity compared to simple carbamates like methyl or ethyl carbamate. This increased reactivity makes it more versatile in synthetic applications . Additionally, the butyl group provides greater hydrophobicity, which can influence its solubility and interaction with biological molecules .

Properties

CAS No.

29672-00-2

Molecular Formula

C7H13Cl2NO2

Molecular Weight

214.09 g/mol

IUPAC Name

butyl N,N-bis(chloromethyl)carbamate

InChI

InChI=1S/C7H13Cl2NO2/c1-2-3-4-12-7(11)10(5-8)6-9/h2-6H2,1H3

InChI Key

SGGDXVVDVKMMSO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(CCl)CCl

Origin of Product

United States

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